Welcome to the BenchChem Online Store!
molecular formula C10H12N2O B111741 1-(4-Aminophenyl)pyrrolidin-2-one CAS No. 13691-22-0

1-(4-Aminophenyl)pyrrolidin-2-one

Cat. No. B111741
M. Wt: 176.21 g/mol
InChI Key: IOMOVAPYJQVJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07365088B2

Procedure details

800 mg Benzene-1,4-diamine and 600 μl Dihydro-furan-2-one were heated for 1 h to 200° C. under microwave irradiation (200 W, CEM Discover™ apparatus). Finally, 10 mL saturated NaHCO3 solution were added and the mixture was directly purified by chromatography on silica gel eluting with a gradient of DCM/MeOH 100%->50%. The fractions containing the product were combined and the solvent evaporated under reduced pressure. Yield: 860 mg.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
600 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][C:4]([NH2:7])=[CH:3][CH:2]=1.[O:9]1[CH2:13][CH2:12][CH2:11][C:10]1=O>C([O-])(O)=O.[Na+]>[NH2:7][C:4]1[CH:5]=[CH:6][C:1]([N:8]2[CH2:13][CH2:12][CH2:11][C:10]2=[O:9])=[CH:2][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)N)N
Name
Quantity
600 μL
Type
reactant
Smiles
O1C(CCC1)=O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was directly purified by chromatography on silica gel eluting with a gradient of DCM/MeOH 100%->50%
ADDITION
Type
ADDITION
Details
The fractions containing the product
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C=C1)N1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.